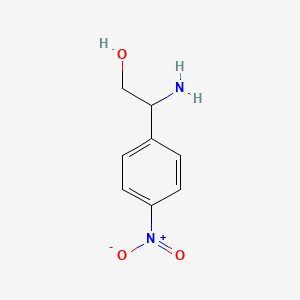

2-Amino-2-(4-nitrophenyl)ethan-1-ol

Description

2-Amino-2-(4-nitrophenyl)ethan-1-ol is a chiral amino alcohol characterized by a phenyl ring substituted with a nitro group at the para position, an amino group, and a hydroxyl-bearing ethanol backbone. Its structure confers unique electronic and steric properties, making it valuable in asymmetric synthesis, pharmaceutical intermediates, and biochemical probes. The electron-withdrawing nitro group enhances reactivity in nucleophilic substitutions and influences binding interactions in biological systems .

Properties

IUPAC Name |

2-amino-2-(4-nitrophenyl)ethanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O3/c9-8(5-11)6-1-3-7(4-2-6)10(12)13/h1-4,8,11H,5,9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWDKYXJKHQRFGX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(CO)N)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-2-(4-nitrophenyl)ethan-1-ol typically involves the nitration of aniline derivatives followed by reduction and subsequent functional group transformations. One common method includes the nitration of 4-nitroaniline to form 4-nitro-2-nitroaniline, which is then reduced to this compound using reducing agents such as sodium borohydride or hydrogen in the presence of a catalyst .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as crystallization and chromatography are common in industrial settings to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions

2-Amino-2-(4-nitrophenyl)ethan-1-ol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

Reduction: The nitro group can be reduced to an amino group under mild conditions using reducing agents like palladium on carbon (Pd/C) and hydrogen.

Substitution: The amino group can participate in nucleophilic substitution reactions, forming amides or other derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

Reduction: Sodium borohydride (NaBH4) or hydrogen gas (H2) with a palladium catalyst.

Substitution: Acyl chlorides or anhydrides in the presence of a base such as pyridine.

Major Products Formed

Oxidation: Corresponding ketones or aldehydes.

Reduction: 2-Amino-2-(4-aminophenyl)ethan-1-ol.

Substitution: Amides or other substituted derivatives.

Scientific Research Applications

2-Amino-2-(4-nitrophenyl)ethan-1-ol has a wide range of applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of various organic compounds and as a reagent in analytical chemistry.

Biology: Investigated for its potential role in enzyme inhibition and as a probe in biochemical assays.

Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-Amino-2-(4-nitrophenyl)ethan-1-ol involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The amino and hydroxyl groups can form hydrogen bonds and other interactions with enzymes and receptors, modulating their activity .

Comparison with Similar Compounds

Positional Isomers of the Nitro Group

Variations in nitro group positioning significantly alter chemical and biological behavior:

| Compound | Nitro Position | Key Properties | Reference |

|---|---|---|---|

| 2-Amino-2-(3-nitrophenyl)ethan-1-ol | Meta | Reduced electron-withdrawing effect; lower reactivity in SNAr reactions | |

| 2-Amino-2-(2-nitrophenyl)ethan-1-ol | Ortho | Steric hindrance near amino group; limited applicability in catalysis |

The para nitro configuration in 2-Amino-2-(4-nitrophenyl)ethan-1-ol optimizes electronic effects for reactions like Suzuki couplings and enhances binding affinity to enzyme active sites compared to meta and ortho isomers .

Substituent Variations on the Phenyl Ring

Additional functional groups modify electronic and steric profiles:

The absence of additional substituents in this compound simplifies its use in reactions requiring unhindered aryl rings, whereas methoxy or halogenated analogs are preferred for tailored steric or electronic effects .

Backbone and Functional Group Modifications

Alterations to the amino alcohol backbone impact molecular interactions:

| Compound | Backbone Structure | Key Differences | Reference |

|---|---|---|---|

| (S)-2-Amino-2-(4-nitrophenyl)acetic acid | Carboxylic acid | Increased acidity; utility in peptide coupling over ethanol derivatives | |

| 3-Amino-3-(4-nitrophenyl)propan-1-ol | Propanol chain | Extended chain enhances flexibility; reduced stereochemical rigidity |

The ethanol backbone in this compound balances rigidity and reactivity, whereas propanol derivatives offer conformational flexibility for niche applications .

Halogenated Analogs

Halogen substituents influence bioactivity and stability:

| Compound | Halogen Position | Key Properties | Reference |

|---|---|---|---|

| 2-Amino-2-(4-bromophenyl)ethan-1-ol | Para bromine | Enhanced halogen bonding; moderate antimicrobial activity | |

| (R)-2-Amino-2-(3-bromo-4-fluorophenyl)ethan-1-ol | 3-Bromo, 4-fluoro | Synergistic electron withdrawal; potential in anticancer agents | |

| 2-Amino-2-(pentafluorophenyl)ethan-1-ol | Pentafluorophenyl | High electronegativity; exceptional stability in harsh conditions |

The nitro group in this compound provides distinct reactivity compared to halogenated analogs, which are favored in environments requiring strong intermolecular interactions .

Stereochemical Considerations

Chirality critically affects biological activity:

| Compound | Stereochemistry | Key Differences | Reference |

|---|---|---|---|

| (R)-2-Amino-2-(4-nitrophenyl)ethan-1-ol | R-configuration | Enantioselective enzyme inhibition; divergent pharmacokinetics | |

| (s)-2-Amino-2-(4-morpholinophenyl)ethan-1-ol | S-configuration | Enhanced binding to GPCRs; chiral resolution applications |

The S-enantiomer of this compound is often preferred in asymmetric catalysis, while racemic mixtures are used in non-stereoselective syntheses .

Biological Activity

Overview

2-Amino-2-(4-nitrophenyl)ethan-1-ol, also known as 2-amino-1-(4-nitrophenyl)ethanol, is an organic compound with the molecular formula C8H10N2O3. This compound features an amino group, a nitrophenyl group, and an ethanol moiety, which contribute to its diverse biological activities. Research has shown that this compound exhibits potential antimicrobial, antifungal, and cytotoxic properties, making it a subject of interest in medicinal chemistry and pharmacology.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets in biological systems. The following mechanisms have been identified:

- Hydrogen Bonding : The amino group enhances binding affinity to target proteins.

- Electrostatic Interactions : The nitrophenyl group can engage in electrostatic interactions with negatively charged sites on proteins.

- Enzyme Interaction : As an amine derivative, it may influence enzyme activities through common mechanisms such as forming hydrogen bonds or ionic interactions.

Antimicrobial and Antifungal Properties

Studies indicate that this compound displays significant antimicrobial activity. Its efficacy against various bacterial strains and fungi has been documented, suggesting potential applications in treating infections. The compound's ability to disrupt microbial cell membranes or inhibit essential metabolic pathways is likely responsible for its antimicrobial effects .

Cytotoxicity

Recent research has evaluated the cytotoxic effects of related compounds derived from similar structures. For instance, derivatives of 2-amino-1,4-naphthoquinone have shown potent cytotoxicity against cancer cell lines such as MDA-MB-231 (breast cancer), SUIT-2 (pancreatic cancer), and HT-29 (colon cancer). While these studies focus on analogs, they provide insight into the potential of this compound as a cytotoxic agent .

Study on Antimicrobial Activity

A study published in Nature explored the synthesis and biological evaluation of various derivatives of nitrophenyl compounds. The findings indicated that compounds with structural similarities to this compound exhibited varying degrees of antimicrobial activity against both Gram-positive and Gram-negative bacteria. The study highlighted the importance of the nitro group in enhancing antimicrobial efficacy .

Cytotoxic Evaluation

In another study focused on the synthesis of 2-amino derivatives, researchers evaluated the cytotoxicity of these compounds against different cancer cell lines. The results showed that several derivatives were more effective than cisplatin, a standard chemotherapy drug, particularly against breast cancer cells. This suggests that compounds like this compound could serve as lead compounds in developing new anticancer therapies .

Comparative Data Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.